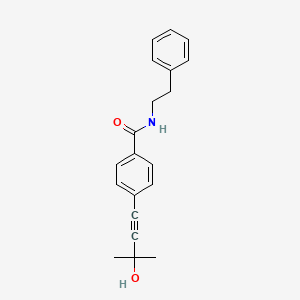
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide, also known as HMB, is a metabolite of the amino acid leucine. HMB has been shown to have potential benefits in enhancing muscle growth and preventing muscle breakdown. In
作用機序
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which is involved in muscle protein synthesis. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide may also work by reducing the activity of the ubiquitin-proteasome system, which is involved in muscle protein breakdown.
Biochemical and physiological effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been shown to increase muscle mass and strength, improve muscle function and performance, and reduce muscle damage and soreness. It has also been shown to improve immune function, reduce inflammation, and promote bone health.
実験室実験の利点と制限
One advantage of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its well-established safety profile. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been shown to be safe and well-tolerated in humans at doses up to 6 grams per day. However, one limitation of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its relatively high cost compared to other supplements.
将来の方向性
There are several areas of future research that could be explored with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide. One area of interest is the potential use of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in the prevention and treatment of bone loss and osteoporosis. Additionally, further research could be conducted to explore the effects of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide on immune function and inflammation, as well as its potential use in improving cognitive function and reducing the risk of age-related cognitive decline.
合成法
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide can be synthesized from leucine through a series of chemical reactions. The first step involves the oxidation of leucine to alpha-ketoisocaproic acid (KIC), which is then converted to 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide via a reduction reaction. The final step involves the condensation of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide with benzoyl chloride to form 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide.
科学的研究の応用
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential benefits in enhancing muscle growth and preventing muscle breakdown. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function and performance. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has also been studied for its potential benefits in improving immune function, reducing inflammation, and promoting bone health.
特性
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,23)14-12-17-8-10-18(11-9-17)19(22)21-15-13-16-6-4-3-5-7-16/h3-11,23H,13,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWDYATZQOBVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(2-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5206438.png)


![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)